4-(Diethoxy(methyl)silyl)benzaldehyde
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Overview
Description
4-(Diethoxy(methyl)silyl)benzaldehyde is an organosilicon compound characterized by the presence of a benzaldehyde group attached to a diethoxy(methyl)silyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Diethoxy(methyl)silyl)benzaldehyde can be synthesized through a condensation reaction involving 3-aminopropyl(diethoxy)methylsilane and 4-hydroxybenzaldehyde . The reaction typically occurs under reflux conditions in a suitable solvent such as toluene, with the presence of a catalyst to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Diethoxy(methyl)silyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The silyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(Diethoxy(methyl)silyl)benzoic acid.
Reduction: 4-(Diethoxy(methyl)silyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Diethoxy(methyl)silyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of polymers and other organosilicon compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(Diethoxy(methyl)silyl)benzaldehyde involves its reactivity with various functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the silyl group can participate in substitution and condensation reactions. These interactions enable the compound to form a wide range of derivatives with diverse chemical properties .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyldimethylsilyl)oxy benzaldehyde: Similar structure with a tert-butyldimethylsilyl group instead of a diethoxy(methyl)silyl group.
3-(Diethoxy(methyl)silyl)propan-1-amine: Contains a similar diethoxy(methyl)silyl group but with an amine functionality.
Uniqueness
The presence of the silyl group enhances its stability and allows for the formation of diverse derivatives through substitution reactions .
Properties
Molecular Formula |
C12H18O3Si |
---|---|
Molecular Weight |
238.35 g/mol |
IUPAC Name |
4-[diethoxy(methyl)silyl]benzaldehyde |
InChI |
InChI=1S/C12H18O3Si/c1-4-14-16(3,15-5-2)12-8-6-11(10-13)7-9-12/h6-10H,4-5H2,1-3H3 |
InChI Key |
YZMRIFZQIAXSBB-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C1=CC=C(C=C1)C=O)OCC |
Origin of Product |
United States |
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